4,6-Dichloroquinoline-3-carbonitrile
CAS No.: 936498-04-3
Cat. No.: VC2408033
Molecular Formula: C10H4Cl2N2
Molecular Weight: 223.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 936498-04-3 |
---|---|
Molecular Formula | C10H4Cl2N2 |
Molecular Weight | 223.05 g/mol |
IUPAC Name | 4,6-dichloroquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H |
Standard InChI Key | JTWDDTWMLBDQNM-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C#N |
Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C#N |
Introduction
Structural Characteristics and Physical Properties
4,6-Dichloroquinoline-3-carbonitrile (CAS No.: 936498-04-3) is characterized by a quinoline core structure with two chlorine atoms at positions 4 and 6, and a nitrile group at position 3. This structural arrangement contributes to its unique chemical reactivity and biological properties.
Fundamental Physical Properties
The compound exhibits specific physical and chemical properties that are essential for understanding its behavior in various chemical and biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₀H₄Cl₂N₂ |
Molecular Weight | 223.05 g/mol |
CAS Number | 936498-04-3 |
MDL Number | MFCD09261391 |
SMILES Code | N#CC1=C(Cl)C2=CC(Cl)=CC=C2N=C1 |
Physical State | Solid |
Storage Conditions | Sealed in dry conditions, 2-8°C |
The molecular structure features a planar quinoline ring system with chlorine substituents that influence its reactivity patterns and biological interactions. The presence of the nitrile group at position 3 further enhances its potential for derivatization and functionalization in synthetic applications .
Chemical Reactivity Profile
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 4,6-dichloroquinoline-3-carbonitrile can be achieved through various methods, typically involving the formation of the quinoline ring system followed by strategic functionalization reactions. Common synthetic routes include:
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Chlorination of quinoline derivatives followed by cyanation at position 3
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Direct synthesis from appropriately substituted anilines through cyclization reactions
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Modification of pre-existing quinoline scaffolds through selective halogenation and cyanation
These synthetic approaches often require precise control of reaction conditions to achieve regioselectivity and optimize yields. The choice of method depends on the availability of starting materials, desired purity, and scale of production.
Reactivity in Nucleophilic Substitutions
4,6-Dichloroquinoline-3-carbonitrile shows characteristic reactivity toward nucleophilic reagents, with the chlorine atoms serving as excellent leaving groups. This property has been exploited for the preparation of various substituted quinoline derivatives with enhanced biological activities. Research has shown that the chlorine at position 4 is generally more reactive toward nucleophilic substitution than the one at position 6, allowing for regioselective functionalization .
The compound has been successfully used as a key intermediate in the synthesis of pyrimido[5,4-c]quinoline derivatives through base-catalyzed cyclization reactions with guanidine hydrochlorides. These reactions proceed with good to excellent yields, demonstrating the synthetic utility of this compound in heterocyclic chemistry .
Position | Type of Modification | Effect on Biological Activity |
---|---|---|
Position 4 | Substitution with nitrogen-containing heterocycles | Enhanced antimicrobial activity |
Position 4 | Substitution with amino groups | Improved anticancer properties |
Position 6 | Halogen substitution | Increased cell penetration |
Position 3 | Modifications of the nitrile group | Altered target selectivity |
These structure-activity relationships provide a rational basis for the design of new derivatives with enhanced biological activities and improved pharmacological profiles .
Recent Research Developments
Synthesis of Novel Derivatives
Recent advances in the chemistry of 4,6-dichloroquinoline-3-carbonitrile have focused on the development of efficient synthetic methodologies for the preparation of novel derivatives with enhanced biological activities. Researchers have explored various approaches to functionalize this scaffold, including:
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Nucleophilic substitution reactions with diverse nucleophiles to produce substituted quinolines
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Base-catalyzed cyclization reactions to form fused heterocyclic systems
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Metal-catalyzed coupling reactions to introduce carbon-based substituents
These synthetic strategies have led to the discovery of new compounds with promising biological properties, expanding the potential therapeutic applications of this class of compounds.
Multitarget Drug Design
The versatile reactivity of 4,6-dichloroquinoline-3-carbonitrile has enabled its application in multitarget drug design, an approach that aims to develop compounds capable of modulating multiple biological targets simultaneously. Pyrimido[5,4-c]quinoline derivatives synthesized from related dichloroquinoline-3-carbonitrile compounds have shown the ability to interact with multiple targets, including topoisomerase I, topoisomerase IIα, CDK2, and EGFR .
This multitarget approach offers several advantages over traditional single-target drugs, including:
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Reduced likelihood of resistance development
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Enhanced therapeutic efficacy through synergistic effects
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Potential for lower effective doses and reduced side effects
The continued exploration of 4,6-dichloroquinoline-3-carbonitrile as a scaffold for multitarget drug design represents a promising direction for future research in medicinal chemistry .
Hazard Type | Description | Precautionary Measures |
---|---|---|
Acute Toxicity | Harmful if swallowed (H302) | Avoid ingestion, wash hands thoroughly after handling |
Skin Irritation | Causes skin irritation (H315) | Use appropriate gloves and protective clothing |
Eye Irritation | Causes serious eye irritation (H319) | Wear eye protection, avoid contact with eyes |
Respiratory | May cause respiratory irritation (H335) | Use in well-ventilated areas, avoid inhalation of dust/vapors |
The compound should be handled according to standard laboratory safety practices, with appropriate personal protective equipment and engineering controls to minimize exposure .
Future Research Directions
Expanded Biological Evaluation
While current research has established the potential of 4,6-dichloroquinoline-3-carbonitrile derivatives in antimicrobial and anticancer applications, further biological evaluation is necessary to fully understand their mechanisms of action and therapeutic potential. Future research should focus on:
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Comprehensive screening against diverse pathogens and cancer cell lines
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In-depth studies of structure-activity relationships
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Investigation of additional biological targets
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Evaluation of in vivo efficacy and toxicity profiles
These studies will provide valuable insights into the therapeutic potential of this compound class and guide the development of more effective derivatives .
Sustainable Synthesis Approaches
The development of more sustainable and environmentally friendly methods for the synthesis of 4,6-dichloroquinoline-3-carbonitrile represents another important direction for future research. Green chemistry approaches, including:
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Solvent-free or aqueous-based reactions
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Catalytic methods requiring lower energy inputs
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Renewable feedstock utilization
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Continuous flow processes with reduced waste generation
These sustainable synthetic methods would enhance the accessibility of this valuable compound and reduce the environmental impact of its production, aligning with modern principles of green chemistry and sustainable development.
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